R-30-Hydroxygambogic acid

Description

Properties

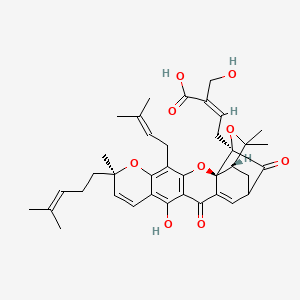

Molecular Formula |

C38H44O9 |

|---|---|

Molecular Weight |

644.7 g/mol |

IUPAC Name |

(Z)-2-(hydroxymethyl)-4-[(1S,2S,8R,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]but-2-enoic acid |

InChI |

InChI=1S/C38H44O9/c1-20(2)9-8-14-36(7)15-13-24-29(40)28-30(41)26-17-23-18-27-35(5,6)47-37(33(23)42,16-12-22(19-39)34(43)44)38(26,27)46-32(28)25(31(24)45-36)11-10-21(3)4/h9-10,12-13,15,17,23,27,39-40H,8,11,14,16,18-19H2,1-7H3,(H,43,44)/b22-12-/t23?,27-,36+,37-,38+/m0/s1 |

InChI Key |

MNNVIONVHRRQPF-HHFVXFKDSA-N |

Isomeric SMILES |

CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6CC(C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/CO)\C(=O)O)O)C)C |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(CO)C(=O)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Discovery of R-30-Hydroxygambogic Acid: A Potent E6 Oncoprotein Inhibitor from Small-Molecule Library Screening

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical evaluation of R-30-Hydroxygambogic acid (GA-OH), a promising small-molecule inhibitor of the human papillomavirus (HPV) E6 oncoprotein. Identified through a high-content screening of diverse chemical libraries, GA-OH emerged as a potent and selective agent that restores apoptotic pathways in HPV-positive cancer cells. This document provides a comprehensive overview of the screening methodology, the mechanism of action, detailed experimental protocols, and key quantitative data, offering valuable insights for researchers in oncology and drug discovery.

Introduction

High-risk human papillomavirus (HPV) infection is a primary causative factor in a significant number of cancers, including cervical and head and neck squamous cell carcinoma (HNSCC). The viral oncoprotein E6 plays a crucial role in tumorigenesis by promoting the degradation of key tumor suppressor proteins, most notably p53 and caspase-8. This disruption of apoptotic signaling pathways allows for uncontrolled cell proliferation and survival. Consequently, the inhibition of E6 presents a compelling therapeutic strategy for the treatment of HPV-associated malignancies.

This guide focuses on the identification of this compound (GA-OH), an analog of Gambogic Acid (GA), from a small-molecule library screen. GA-OH has demonstrated superior potency in inhibiting the interaction between the E6 oncoprotein and its cellular targets, leading to the reactivation of apoptosis in HPV-positive cancer cells. Furthermore, in vivo studies have shown that GA-OH can significantly enhance the efficacy of conventional chemotherapy, such as cisplatin.

The Discovery of this compound

Small-Molecule Library Screening

The discovery of this compound as a potent E6 inhibitor was the result of a comprehensive high-content screening campaign. A total of over 5,000 small molecules from three structurally diverse libraries were interrogated for their ability to disrupt the interaction between the HPV E6 oncoprotein and caspase 8.[1]

Table 1: Small-Molecule Libraries Screened

| Library Name | Description |

| Prestwick Chemical Library® | A collection of 1280 approved drugs (FDA, EMA) selected for high chemical and pharmacological diversity, known bioavailability, and safety in humans.[2][3] |

| Microsource Spectrum Collection | Comprises 2,320 to 2,560 biologically active and structurally diverse compounds, including known drugs, experimental bioactives, and pure natural products.[2][4][5] |

| Kansas University In-House Collection | A proprietary collection of diverse small molecules.[6] |

The primary screening assay employed was the AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology, a bead-based assay that is highly sensitive and suitable for high-throughput screening.[1]

Hit Identification and Lead Optimization

The initial screen identified 96 preliminary hits, which were then subjected to dose-response analysis. From this, a lead compound was prioritized, and subsequent structure-activity relationship (SAR) studies were conducted on its analogs.[1] Among the tested analogs, this compound (GA-OH) was identified as having the highest potency in inhibiting the E6-caspase 8 interaction, surpassing the parent compound and other derivatives.[1]

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting the HPV E6 oncoprotein. In HPV-positive cancer cells, E6 forms a complex with the E3 ubiquitin ligase E6AP, which then targets p53 for proteasomal degradation. E6 also directly binds to and inhibits the pro-apoptotic protein caspase-8.

GA-OH disrupts the interaction between E6 and caspase-8, and also prevents E6-mediated degradation of p53.[1] This leads to the stabilization and accumulation of both p53 and active caspase-8, thereby restoring two critical apoptotic pathways and inducing programmed cell death in HPV-positive cancer cells.[1]

Caption: HPV E6 Oncoprotein Signaling Pathway and Inhibition by this compound.

Quantitative Data

While specific IC50 values for this compound in various cell lines are not publicly available in the reviewed literature, studies consistently report its superior potency compared to the parent compound, gambogic acid, and other analogs.[1] For reference, the IC50 values of Gambogic Acid Lysinate (a derivative of gambogic acid) in the HPV-positive SiHa cell line have been reported.

Table 2: In Vitro Activity of Gambogic Acid Lysinate in SiHa Cells

| Compound | Cell Line | Time Point | IC50 (µM) |

| Gambogic Acid Lysinate | SiHa (HPV+) | 48h | 0.83 |

| Gambogic Acid Lysinate | SiHa (HPV+) | 72h | 0.77 |

Data from a study on Gambogic Acid Lysinate, not this compound.[3]

In vivo studies have demonstrated the efficacy of this compound in a xenograft model of HPV-positive HNSCC.

Table 3: In Vivo Efficacy of this compound in Combination with Cisplatin

| Treatment Group | Optimized GA-OH Dose | Outcome |

| GA-OH + Cisplatin | 0.6 mg/kg | Significantly increased the efficacy of cisplatin in reducing tumor size.[7] |

| GA-OH alone | 0.6 mg/kg | Did not significantly decrease the rate of tumor growth compared to the control.[1] |

A dose-finding study in mice determined the optimal tolerable dose of GA-OH for in vivo experiments.

Table 4: In Vivo Dose-Finding Study for this compound

| Dose Tested (mg/kg) | Observed Toxicity |

| 5 | Swelling, redness, and tenderness at the injection site.[7] |

| 3 | Minor irritations.[7] |

| < 2 | Concentrations below 2 mg/kg showed reduced toxicity.[8] |

| 0.6 | Selected as the optimal dose with minimal toxicity and predicted maximal efficacy.[7][9] |

Experimental Protocols

High-Content Screening Workflow

The following diagram illustrates the workflow used for the identification of this compound.

Caption: Experimental workflow for the discovery and validation of this compound.

AlphaScreen™ Assay for E6-Caspase 8 Interaction

This protocol outlines the general steps for the AlphaScreen™ assay used in the primary screen.

-

Protein Preparation: Recombinant GST-tagged HPV E6 and His-tagged Caspase 8 proteins are purified.

-

Bead Conjugation: Glutathione Donor beads are coated with GST-E6, and Ni-NTA (Nickel-Nitriloacetic acid) Acceptor beads are coated with His-Caspase 8.

-

Assay Reaction:

-

In a 384-well plate, add the test compounds from the small-molecule libraries.

-

Add the GST-E6 coated Donor beads and His-Caspase 8 coated Acceptor beads.

-

Incubate the plate to allow for protein-protein interaction.

-

-

Signal Detection:

-

Excite the plate at 680 nm using an AlphaScreen-compatible plate reader.

-

If E6 and Caspase 8 interact, the Donor and Acceptor beads are brought into close proximity, resulting in the generation of a chemiluminescent signal at 520-620 nm.

-

Inhibitors of the interaction will disrupt this proximity, leading to a decrease in the signal.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound relative to controls.

MTT Cell Viability Assay

This protocol is used to assess the effect of GA-OH on the viability of cancer cell lines.

-

Cell Seeding: Seed HPV-positive (e.g., SCC47, SCC090, SCC104, SCC152, SiHa, CaSki) and HPV-negative cancer cell lines in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of GA-OH and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the levels of p53 and cleaved caspase-8.

-

Cell Lysis: Treat cells with GA-OH, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, cleaved caspase-8, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

Conclusion

The discovery of this compound from a small-molecule library screen represents a significant advancement in the development of targeted therapies for HPV-associated cancers. Its mechanism of action, involving the direct inhibition of the E6 oncoprotein and the subsequent restoration of apoptotic pathways, provides a strong rationale for its further clinical development. The quantitative data from in vivo studies, demonstrating its ability to sensitize tumors to conventional chemotherapy, highlights its potential as part of a combination therapy regimen. This technical guide provides a comprehensive overview of the discovery and preclinical characterization of GA-OH, offering valuable information and detailed protocols for researchers in the field of oncology and drug discovery. Further investigation into the precise pharmacokinetic and pharmacodynamic properties of this compound is warranted to facilitate its translation into clinical practice.

References

- 1. A high-content AlphaScreen™ identifies E6-specific small molecule inhibitors as potential therapeutics for HPV+ head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SPARC Drug Discovery | Small Molecule Libraries [lab.research.sickkids.ca]

- 3. The Prestwick Chemical Library (R), A Valuable Tool for Screening | Technology Networks [technologynetworks.com]

- 4. Screening Libraries | Columbia University Department of Systems Biology [systemsbiology.columbia.edu]

- 5. FDA Approved Drugs (The Spectrum Collection) | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 6. "E6 Inhibtion-Mediated Combinatorial Therapy for HPV+ HNSCC" by Sonia Whang [scholarsrepository.llu.edu]

- 7. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model | Semantic Scholar [semanticscholar.org]

A Technical Guide to 30-Hydroxygambogic Acid for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Hydroxygambogic acid (GA-OH) is a polyprenylated xanthone derived from gamboge, the resin of the Garcinia hanburyi tree.[1] As a derivative of the well-studied compound gambogic acid, GA-OH has emerged as a molecule of significant interest in oncological research, particularly for its activity against human papillomavirus (HPV)-associated cancers.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of 30-Hydroxygambogic acid, detailed experimental protocols for its characterization and use, and visualizations of its mechanism of action and experimental applications.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₈H₄₄O₉ | [1][4] |

| Molecular Weight | 644.75 g/mol | [1][4] |

| Appearance | Yellow powder | Inferred from parent compound |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4] Limited aqueous solubility. | [4] |

| Melting Point | Data not available. | |

| pKa | Data not available. |

Experimental Protocols

Determination of Melting Point (General Protocol)

While a specific melting point for 30-Hydroxygambogic acid is not documented, the following general protocol using a capillary melting point apparatus is standard for organic compounds.[5][6][7]

Methodology:

-

Sample Preparation: Ensure the 30-Hydroxygambogic acid sample is completely dry and finely powdered.[8]

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to compact the material at the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the block. For an unknown compound, a rapid heating rate (10-20°C/min) can be used to determine an approximate melting range.

-

Observation and Measurement: For an accurate measurement, repeat the experiment with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reducing the heating rate to 1-2°C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range represents the melting point.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a classical approach to determine the equilibrium solubility of a compound.[4]

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of 30-Hydroxygambogic acid to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and subsequent filtration through a syringe filter (e.g., 0.22 µm).

-

Quantification: Determine the concentration of 30-Hydroxygambogic acid in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of 30-Hydroxygambogic acid should be prepared for accurate quantification.

-

Data Reporting: Express the solubility in units of µg/mL or µM.

Mechanism of Action and Signaling Pathways

30-Hydroxygambogic acid has been identified as a potent inhibitor of the human papillomavirus (HPV) E6 oncoprotein.[1][3] In high-risk HPV infections, the E6 protein promotes cellular transformation by targeting key tumor suppressor proteins, such as p53 and pro-caspase-8, for degradation.[1][2] 30-Hydroxygambogic acid disrupts the interaction between E6 and its cellular targets, thereby restoring apoptotic signaling pathways in HPV-positive cancer cells.[1][2]

References

- 1. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-content AlphaScreen™ identifies E6-specific small molecule inhibitors as potential therapeutics for HPV+ head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pennwest.edu [pennwest.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. westlab.com [westlab.com]

- 8. uomus.edu.iq [uomus.edu.iq]

R-30-Hydroxygambogic Acid: A Technical Guide to a Promising Gambogic Acid Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-30-Hydroxygambogic acid, a derivative of the natural product Gambogic acid, has emerged as a compound of significant interest in oncological research. Exhibiting enhanced potency and selectivity, particularly in Human Papillomavirus (HPV) positive cancers, this molecule presents a compelling profile for further investigation and development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using detailed diagrams.

Introduction

Gambogic acid (GA) is a caged xanthone isolated from the resin of the Garcinia hanburyi tree.[1] It is known for its potent antitumor activities, which has led to the exploration of its derivatives to improve its therapeutic index.[2][3] this compound is one such derivative that has demonstrated superior performance in specific cancer models, most notably those associated with high-risk HPV infections.[4]

This document serves as a technical resource for researchers, providing detailed information on the chemical characteristics, biological activity, and experimental methodologies related to this compound.

Chemical Properties and Synthesis

This compound is a polyprenylated xanthone epimer.[5] The introduction of a hydroxyl group at the R-30 position of the parent gambogic acid molecule is a key structural modification.

Chemical Structure:

-

Molecular Formula: C₃₈H₄₄O₉

-

Molecular Weight: 644.75 g/mol

Synthesis: Detailed protocols for the specific synthesis of this compound are not widely available in peer-reviewed literature, as it is often procured from commercial suppliers for research purposes. For instance, in some studies, it has been obtained from Quality Phytochemicals LLC.[6] The general synthesis of the gambogic acid backbone involves the condensation and cyclization of phloroglucinol and salicylic acid derivatives.[1]

Mechanism of Action

The primary mechanism of action for this compound, particularly in HPV-positive cancers, is the inhibition of the viral oncoprotein E6.[3][4] This inhibitory action restores critical cellular apoptotic pathways that are otherwise suppressed by the virus.

Inhibition of HPV E6 Oncoprotein

In high-risk HPV infections, the E6 oncoprotein promotes tumorigenesis by targeting key tumor suppressor proteins for degradation. This compound has been shown to disrupt the interaction between E6 and its cellular targets.[4]

The inhibition of the E6 oncoprotein by this compound leads to the stabilization and increased levels of several pro-apoptotic proteins, including:

-

p53: A critical tumor suppressor that regulates cell cycle arrest and apoptosis.

-

Caspase 8: An initiator caspase in the extrinsic apoptosis pathway.

-

p21: A cyclin-dependent kinase inhibitor that is a downstream target of p53.

-

Caspase 3: An executioner caspase responsible for the final stages of apoptosis.[3]

The restoration of these proteins sensitizes cancer cells to apoptosis.[3]

Signaling Pathways

The targeted inhibition of the HPV E6 oncoprotein by this compound initiates a cascade of events that reactivates the apoptotic machinery within the cancer cell.

Caption: Inhibition of HPV E6 by this compound.

Quantitative Data

Table 1: Cytotoxicity of this compound

| Cell Line Type | Potency and Selectivity | Reference |

| HPV+ Head and Neck Squamous Cell Carcinoma (HNSCC) | More potent and selective compared to parent compound, gambogic acid.[4] | [4] |

| HPV- Head and Neck Squamous Cell Carcinoma (HNSCC) | Less sensitive compared to HPV+ cell lines.[4] | [4] |

| Human Leukemia K562/S (sensitive) | IC50: 1.27 µM | [5] |

| Human Leukemia K562/R (resistant) | IC50: 2.89 µM | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

AlphaScreen™ Assay for E6 Inhibition

This assay is used to identify and characterize inhibitors of the E6 oncoprotein's interaction with its binding partners, such as caspase 8.

Caption: Workflow for an AlphaScreen™ Assay.

Protocol:

-

Reagent Preparation:

-

Recombinant biotinylated HPV E6 and GST-tagged caspase 8 are prepared.

-

Streptavidin-coated donor beads and anti-GST acceptor beads are reconstituted in assay buffer.

-

A dilution series of this compound is prepared.

-

-

Assay Plate Setup:

-

In a 384-well plate, add the assay buffer, biotinylated E6, GST-tagged caspase 8, and the test compound (this compound).

-

Incubate at room temperature to allow for protein-protein interaction.

-

-

Bead Addition and Incubation:

-

Add the streptavidin donor beads and anti-GST acceptor beads to the wells.

-

Incubate in the dark at room temperature to allow bead-protein binding.

-

-

Signal Detection:

-

Read the plate using an AlphaScreen-compatible plate reader. In the absence of an inhibitor, the proximity of the donor and acceptor beads results in a luminescent signal.

-

-

Data Analysis:

-

The inhibitory effect of this compound is quantified by the reduction in the AlphaScreen signal. IC50 values are calculated from the dose-response curves.

-

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: Workflow for an MTT Cytotoxicity Assay.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound. Include untreated and vehicle-only controls.

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization:

-

Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined from the dose-response curve.

-

Conclusion

This compound is a promising derivative of gambogic acid with enhanced and selective activity against certain cancers, particularly those driven by HPV. Its well-defined mechanism of action, centered on the inhibition of the E6 oncoprotein, provides a strong rationale for its continued investigation as a potential therapeutic agent. The experimental protocols and data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate its therapeutic potential and to establish a comprehensive profile of its activity across a broader range of malignancies.

References

- 1. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A high-content AlphaScreen™ identifies E6-specific small molecule inhibitors as potential therapeutics for HPV+ head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of R-30-Hydroxygambogic Acid in HPV-Positive Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action of R-30-Hydroxygambogic acid (GA-OH), a promising small molecule inhibitor, in the context of Human Papillomavirus (HPV)-positive cancers. The document provides a comprehensive overview of its molecular targets, the signaling pathways it modulates, and quantitative data from key experimental findings. Detailed protocols for relevant assays are also included to facilitate further research and development.

Core Mechanism of Action: Inhibition of HPV E6 Oncoprotein

The primary mechanism of action of this compound in HPV-positive cancers is the inhibition of the viral oncoprotein E6.[1][2][3] In high-risk HPV infections, the E6 protein plays a crucial role in carcinogenesis by promoting the degradation of key tumor suppressor proteins.[1][2] GA-OH has been identified as an effective inhibitor of E6, thereby restoring normal cellular apoptotic processes.[1][3]

Specifically, GA-OH disrupts the protein-protein interactions between E6 and its cellular targets.[1] This includes the prevention of E6 binding to E6-associated protein (E6AP), a ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[1] By inhibiting this interaction, GA-OH stabilizes p53, allowing it to accumulate in the cell and activate downstream pathways leading to cell cycle arrest and apoptosis.[1]

Furthermore, GA-OH has been shown to prevent the E6-mediated degradation of pro-caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway.[1] The restoration of pro-caspase-8 levels sensitizes HPV-positive cancer cells to apoptotic stimuli.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified in various HPV-positive cancer cell lines. The following tables summarize the key findings from in vitro studies.

Table 1: In Vitro Efficacy of this compound (GA-OH)

| Cell Line | Cancer Type | HPV Status | Assay | Endpoint | Result | Reference |

| SCC-47 | Head and Neck | HPV-16+ | MTT Assay | IC50 | ~0.5 µM | [1] |

| SCC-90 | Head and Neck | HPV-16+ | MTT Assay | IC50 | ~0.6 µM | [1] |

| SCC-104 | Head and Neck | HPV-16+ | MTT Assay | IC50 | ~0.4 µM | [1] |

| SCC-152 | Head and Neck | HPV-18+ | MTT Assay | IC50 | ~0.7 µM | [1] |

| SiHa | Cervical | HPV-16+ | MTT Assay | IC50 | ~0.8 µM | [1] |

| CaSki | Cervical | HPV-16+ | MTT Assay | IC50 | ~1.0 µM | [1] |

| SCC-19 | Head and Neck | HPV- | MTT Assay | IC50 | > 2.0 µM | [1] |

| SCC-29 | Head and Neck | HPV- | MTT Assay | IC50 | > 2.0 µM | [1] |

| SCC-49 | Head and Neck | HPV- | MTT Assay | IC50 | > 2.0 µM | [1] |

| SCC-84 | Head and Neck | HPV- | MTT Assay | IC50 | > 2.0 µM | [1] |

| Saos-2 | Osteosarcoma | HPV- | MTT Assay | IC50 | > 2.0 µM | [1] |

Table 2: Effect of this compound (GA-OH) on Apoptosis and Cell Cycle Markers

| Cell Line | Treatment | Protein Target | Method | Outcome | Reference |

| SCC-90 | GA-OH | p53 | Western Blot | Increased expression | [1] |

| SCC-104 | GA-OH | p53 | Western Blot | Increased expression | [1] |

| SCC-90 | GA-OH | p21 | Western Blot | Increased expression | [1] |

| SCC-104 | GA-OH | p21 | Western Blot | Increased expression | [1] |

| SCC-90 | GA-OH | Cleaved Caspase-8 | Western Blot | Increased levels | [1] |

| SCC-104 | GA-OH | Cleaved Caspase-8 | Western Blot | Increased levels | [1] |

| SCC-90 | GA-OH | Cleaved Caspase-3 | Western Blot | Increased levels | [1] |

| SCC-104 | GA-OH | Cleaved Caspase-3 | Western Blot | Increased levels | [1] |

| SCC-90 | GA-OH | Cleaved PARP | Western Blot | Increased levels | [1] |

| SCC-104 | GA-OH | Cleaved PARP | Western Blot | Increased levels | [1] |

| Various HPV+ | 0.75 µM GA-OH (24h) | Caspase 3/7 Activity | Caspase-Glo Assay | Significant increase | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

Caption: Mechanism of this compound in HPV+ Cancer Cells.

Caption: Experimental Workflow for MTT Cell Viability Assay.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of HPV-positive and HPV-negative cancer cell lines.

Materials:

-

HPV-positive (e.g., SCC-47, SiHa) and HPV-negative (e.g., SCC-19, Saos-2) cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (GA-OH) stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of GA-OH in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the GA-OH dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression levels of key proteins in the p53 and apoptotic pathways.

Materials:

-

HPV-positive cancer cell lines (e.g., SCC-90, SCC-104)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-caspase-8, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of GA-OH (e.g., 0.5 µM, 1 µM, 2 µM) for 24 to 48 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Caspase-3/7 Activity Assay

Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activities.

Materials:

-

HPV-positive cancer cell lines

-

This compound

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed 2 x 10⁴ cells per well in 100 µL of medium in a white-walled 96-well plate and incubate overnight.

-

Treat the cells with GA-OH (e.g., 0.75 µM) and a vehicle control for 24 hours.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence of each sample using a luminometer.

-

Normalize the luminescence readings to the number of viable cells if necessary and express the results as a fold change relative to the vehicle control.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for HPV-positive cancers. Its targeted inhibition of the E6 oncoprotein restores critical tumor suppressor and pro-apoptotic pathways, leading to selective cell death in cancer cells. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for HPV-associated malignancies. Further in vivo studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this promising compound.[2]

References

- 1. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-content AlphaScreen™ identifies E6-specific small molecule inhibitors as potential therapeutics for HPV+ head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "E6 Inhibtion-Mediated Combinatorial Therapy for HPV+ HNSCC" by Sonia Whang [scholarsrepository.llu.edu]

how R-30-Hydroxygambogic acid induces apoptosis in cancer cells

An In-depth Technical Guide: The Core Mechanisms of R-30-Hydroxygambogic Acid-Induced Apoptosis in Cancer Cells

Introduction

This compound (GA-OH), a derivative of the natural product Gambogic Acid (GA), has emerged as a small molecule of significant interest in oncology research.[1] Gambogic Acid is a xanthonoid isolated from the resin of the Garcinia hanburyi tree and has demonstrated potent anti-cancer activities, including the induction of apoptosis and inhibition of metastasis and angiogenesis.[1][2] this compound has been identified as a particularly effective analog, displaying improved activity in specific cancer types.[3]

This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound and its parent compound, Gambogic Acid, induce programmed cell death, or apoptosis, in cancer cells. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its mode of action. The guide will delineate the key signaling pathways, present quantitative data from relevant studies, and outline the experimental protocols used to elucidate these mechanisms.

Core Apoptotic Mechanisms

The pro-apoptotic effects of this compound and Gambogic Acid are multifaceted, engaging several of the cell's key death-signaling cascades.

Inhibition of E6 Oncoprotein in HPV-Positive Cancers

A specific and critical mechanism of this compound is its ability to inhibit the E6 oncoprotein expressed in human papillomavirus (HPV)-positive cancers, such as head and neck squamous cell carcinoma (HNSCC).[1] The E6 oncoprotein promotes tumorigenesis by targeting key tumor suppressor proteins, like p53 and Caspase-8, for degradation.[1][3]

This compound has been shown to bind to E6, disrupting its interaction with cellular partners.[1][3] This inhibitory action restores the levels and functions of p53 and Caspase-8, thereby sensitizing cancer cells to chemotherapy-induced apoptosis.[1] The restoration of these proteins reactivates intrinsic and extrinsic apoptotic pathways.[3]

Caption: this compound inhibits the E6 oncoprotein, restoring p53 and Caspase-8.

Modulation of the Intrinsic (Mitochondrial) Apoptotic Pathway

Gambogic Acid is a potent antagonist of the anti-apoptotic Bcl-2 family of proteins, which includes Bcl-2, Bcl-xL, Mcl-1, Bcl-W, Bfl-1, and Bcl-B.[4][5] These proteins normally function to prevent the release of pro-apoptotic factors from the mitochondria. GA binds to these proteins, neutralizing their protective effect.[4] This disruption of the Bcl-2/Bax balance leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c and SMAC (Second Mitochondria-derived Activator of Caspases) into the cytosol.[4][5] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase, Caspase-9.[6]

Activation of the Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of death ligands to transmembrane death receptors. Studies have shown that Gambogic Acid treatment can increase the expression of death receptor components such as Fas and Fas-ligand (FasL).[6] This upregulation promotes the formation of the Death-Inducing Signaling Complex (DISC), leading to the cleavage and activation of the initiator caspase, Caspase-8.[6]

Induction of Reactive Oxygen Species (ROS)

A common mechanism of GA-induced apoptosis is the generation of intracellular Reactive Oxygen Species (ROS).[7][8] The accumulation of ROS can induce apoptosis through several downstream effects, including:

-

Endoplasmic Reticulum (ER) Stress: ROS can trigger ER stress, leading to the activation of the unfolded protein response (UPR) and pro-apoptotic factors like CHOP and Caspase-12.[9][10]

-

Mitochondrial Dysfunction: ROS can directly damage mitochondria, leading to a collapse of the mitochondrial membrane potential (MMP) and furthering the release of cytochrome c.[8]

-

JNK Pathway Activation: ROS generation can activate the JNK signaling pathway, which in turn promotes apoptosis.[11][12]

Caption: GA triggers both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, where it promotes proliferation and survival.[13] Gambogic Acid has been shown to inhibit the STAT3 pathway by preventing the phosphorylation of STAT3 at tyrosine 705 and serine 727.[13][14] This inhibition is mediated, at least in part, by the activation of the protein tyrosine phosphatase SHP-1.[13] The suppression of STAT3 signaling leads to the downregulation of its target genes, which include anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, and the cell cycle regulator Cyclin D1.[13][14]

Caption: GA inhibits STAT3 signaling by activating the phosphatase SHP-1.

Induction of Cell Cycle Arrest

Gambogic Acid can induce cell cycle arrest, preventing cancer cells from progressing through division. This arrest is frequently observed at the G2/M phase.[15][16] The mechanism involves the disruption of key cell cycle regulators. For instance, GA has been shown to decrease the expression and activity of cyclin-dependent kinase 7 (CDK7), which in turn leads to the inactivation of CDC2/p34 kinase, a critical regulator of the G2/M transition.[15] This arrest can be a precursor to apoptosis, as cells that fail to resolve the checkpoint may be eliminated.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Gambogic Acid and its derivatives.

Table 1: Cytotoxicity (IC50) of Gambogic Acid in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

|---|---|---|---|---|

| MGC-803 | Gastric Carcinoma | 0.96 µg/ml | 48 h | [17] |

| RPMI-8226 | Multiple Myeloma | Not specified, dose-dependent effect shown | N/A | [7][8] |

| HT-29 | Colon Cancer | Not specified, dose-dependent effect shown | 24, 48, 72 h | [18] |

| A549 | Non-Small Cell Lung Cancer | ~0.5-1.0 µmol/l | 24 h | [9][10] |

| MCF-7 | Breast Cancer | 1.16 µmol/L | 48 h |[19] |

Table 2: Apoptosis Induction by Gambogic Acid

| Cell Line | GA Concentration | Treatment Time | Apoptotic Cells (%) | Method | Reference |

|---|---|---|---|---|---|

| HT-29 | 1.25 µmol/L | 48 h | 9.8% ± 1.2% | Flow Cytometry | [6] |

| HT-29 | 2.50 µmol/L | 48 h | 25.7% ± 3.3% | Flow Cytometry | [6] |

| HT-29 | 5.00 µmol/L | 48 h | 49.3% ± 5.8% | Flow Cytometry | [6] |

| HCT-15P/R | 2 µM | 6-24 h | Dose-dependent increase | Annexin V-FITC/PI |[20] |

Table 3: Effects on Apoptosis-Related Proteins

| Cell Line | Treatment | Protein Change | Reference |

|---|---|---|---|

| Multiple Myeloma | GA | Cleavage of Caspase-3, -8, -9, PARP | [21] |

| Gastric Carcinoma | GA | Increased Bax, Decreased Bcl-2 | [17] |

| Breast Cancer | GA | Increased p53, Decreased Bcl-2 | [22] |

| HPV+ HNSCC | 0.5-1.0 µM GA-OH | Increased p53, Cleaved Caspase-8 | [3] |

| Colon Cancer | GA | Increased Fas, FasL, FADD, Cytochrome c |[6][18] |

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Protocol:

-

Seed cells (e.g., 2 x 10⁴ cells/ml) into 96-well plates and allow them to adhere overnight.[23]

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).[19]

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

-

Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

-

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.[19]

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the crystals.[19]

-

Measure the absorbance at 570 nm using a microplate reader.[19]

-

Caption: Standard workflow for the MTT cell viability assay.

Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest cells, including both adherent and floating populations, and wash twice with ice-cold PBS.[6]

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[6]

-

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins in a sample.

-

Protocol:

-

Treat cells and lyse them in RIPA buffer containing protease inhibitors.[6]

-

Determine the total protein concentration using a Bradford or BCA assay.[6]

-

Separate 30-120 µg of protein from each sample on an SDS-PAGE gel.[6]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[6]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[6]

-

Incubate the membrane with a primary antibody (e.g., anti-Caspase-3, anti-Bcl-2, anti-p53) overnight at 4°C.[6]

-

Wash the membrane and incubate with a fluorescence- or HRP-conjugated secondary antibody for 1 hour.[6]

-

Detect the signal using an appropriate imaging system. Use a loading control like β-actin or GAPDH to normalize results.[6]

-

Caption: Key steps in the Western Blotting protocol for protein analysis.

Intracellular ROS Detection (DCFH-DA Staining)

This method uses a fluorescent probe to measure intracellular ROS levels.

-

Protocol:

-

Culture cells in plates suitable for fluorescence microscopy or spectrophotometry.

-

Treat cells with this compound for the desired duration.

-

Label the cells by incubating them with 10 µmol/L DCFH-DA for 30-60 minutes.[19]

-

Wash the cells with PBS to remove excess probe.

-

Measure fluorescence using a fluorescence microscope or a fluorescence spectrophotometer. An increase in fluorescence intensity corresponds to higher ROS levels.[9][19]

-

Conclusion

This compound and its parent compound, Gambogic Acid, are potent inducers of apoptosis in a wide range of cancer cells. Their efficacy stems from the ability to engage multiple, complementary cell death pathways. Key mechanisms include the direct inhibition of anti-apoptotic Bcl-2 family proteins, the generation of ROS, the suppression of the pro-survival STAT3 pathway, and, in the case of this compound, the specific inhibition of the viral oncoprotein E6 in HPV-positive cancers. This polypharmacological profile makes it a compelling candidate for further preclinical and clinical development. The data and protocols summarized herein provide a foundational guide for researchers investigating its therapeutic potential.

References

- 1. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high-content AlphaScreen™ identifies E6-specific small molecule inhibitors as potential therapeutics for HPV+ head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gambogic acid is an antagonist of anti-apoptotic Bcl-2-family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gambogic acid is an antagonist of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of gambogic acid on the activation of caspase-3 and downregulation of SIRT1 in RPMI-8226 multiple myeloma cells via the accumulation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of gambogic acid on the activation of caspase-3 and downregulation of SIRT1 in RPMI-8226 multiple myeloma cells via the accumulation of ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gambogic Acid Shows Anti-Proliferative Effects on Non-Small Cell Lung Cancer (NSCLC) Cells by Activating Reactive Oxygen Species (ROS)-Induced Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gambogic Acid Shows Anti-Proliferative Effects on Non-Small Cell Lung Cancer (NSCLC) Cells by Activating Reactive Oxygen Species (ROS)-Induced Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gambogenic acid induces apoptosis and autophagy through ROS-mediated endoplasmic reticulum stress via JNK pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gambogic Acid Inhibits STAT3 Phosphorylation Through Activation of Protein Tyrosine Phosphatase SHP-1: Potential Role in Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchwithrowan.com [researchwithrowan.com]

- 15. Gambogic acid-induced G2/M phase cell-cycle arrest via disturbing CDK7-mediated phosphorylation of CDC2/p34 in human gastric carcinoma BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gambogic acid-induced G<sub>2</sub>/M phase cell-cycle arrest via disturbing CDK7-mediated phosphorylation of CDC2/p34 in human gastric carcinoma BGC-823 cells [discovery.fiu.edu]

- 17. Gambogic acid induces apoptosis and regulates expressions of Bax and Bcl-2 protein in human gastric carcinoma MGC-803 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gambogic Acid Lysinate Induces Apoptosis in Breast Cancer MCF-7 Cells by Increasing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Gambogic acid induces apoptosis in diffuse large B-cell lymphoma cells via inducing proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of R-30-Hydroxygambogic Acid in p53 Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, DNA repair, and apoptosis. Its inactivation is a hallmark of many cancers. R-30-Hydroxygambogic acid (GA-OH), a derivative of Gambogic Acid (GA), has emerged as a molecule of interest for its ability to stabilize p53, thereby restoring its tumor-suppressive functions. This technical guide provides an in-depth analysis of the mechanisms through which this compound and its parent compound, Gambogic Acid, achieve p53 stabilization. It has become clear that while both compounds promote p53 activity, their primary mechanisms of action are distinct. Gambogic Acid primarily functions by down-regulating the E3 ubiquitin ligase MDM2 and inducing DNA damage pathways. In contrast, the major characterized role of this compound in p53 stabilization is through the inhibition of the E6 oncoprotein in Human Papillomavirus (HPV)-positive cancers. This guide will detail these pathways, present quantitative data from relevant studies, provide representative experimental protocols, and visualize the molecular interactions and workflows.

Introduction: The p53 Pathway and Its Therapeutic Reactivation

The p53 protein, often termed the "guardian of the genome," is a transcription factor that responds to cellular stress signals like DNA damage and oncogene activation.[1] Upon activation, p53 can halt the cell cycle to allow for DNA repair or, if the damage is irreparable, induce apoptosis.[1] In many cancers, the p53 pathway is disrupted. In some cases, p53 itself is mutated. In others, wild-type p53 is inactivated by negative regulators, most notably the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[2] Another mechanism of p53 inactivation is employed by certain viruses, such as high-risk HPV, where the viral oncoprotein E6 promotes p53 degradation.[3]

Reactivating the p53 pathway is a promising strategy in cancer therapy. Molecules that can disrupt the interaction between p53 and its negative regulators can stabilize p53, leading to the selective death of cancer cells. This compound (GA-OH) and its parent compound, Gambogic Acid (GA), have shown significant potential in this area.

Mechanisms of p53 Stabilization

Gambogic Acid (GA): A Dual-Pronged Approach in Wild-Type and Mutant p53 Cancers

Gambogic Acid, a natural xanthonoid, has been shown to stabilize and activate p53 through multiple mechanisms.

-

Inhibition of MDM2 Expression: In cancer cells with wild-type p53, GA has been demonstrated to down-regulate the expression of MDM2 at both the mRNA and protein levels. This reduction in MDM2 levels leads to decreased ubiquitination of p53 and its subsequent stabilization and accumulation.

-

Induction of DNA Damage Signaling: GA can trigger DNA damage, which in turn activates the ATR-Chk1 pathway. This signaling cascade leads to the phosphorylation of p53 at key serine residues (Ser15 and Ser20), enhancing its stability and transcriptional activity.

-

Degradation of Mutant p53: In cancers harboring mutant p53, GA promotes its degradation. This is not mediated by MDM2 but through a chaperone-assisted ubiquitin/proteasome pathway involving the E3 ligase CHIP.[4] GA has also been shown to induce autophagy as a mechanism for mutant p53 degradation.[5]

This compound (GA-OH): A Potent Inhibitor of HPV E6 Oncoprotein

This compound, an analog of GA, has been identified as a highly effective agent in HPV-positive cancers, particularly head and neck squamous cell carcinoma (HNSCC).[3][6] Its primary mechanism for p53 stabilization in this context is the inhibition of the viral oncoprotein E6.[3][6][7]

-

E6 Inhibition: The HPV E6 oncoprotein forms a complex with the cellular E3 ubiquitin ligase E6AP, which then targets p53 for ubiquitination and proteasomal degradation. R-30-HGA has been shown to interfere with the E6-E6AP interaction, thereby preventing p53 degradation.[3] This leads to a significant increase in p53 levels and the activation of its downstream targets, such as p21, resulting in apoptosis of the cancer cells.[6]

-

Selectivity for HPV-Positive Cells: Studies have shown that R-30-HGA is more potent and selective for HPV-positive cancer cells compared to their HPV-negative counterparts.[3] This selectivity makes it a promising candidate for targeted therapy in HPV-associated malignancies.[6]

Currently, there is a lack of substantial evidence to suggest that this compound directly interacts with or inhibits the MDM2-p53 axis in non-HPV cancers. Its established role is predominantly in the context of E6-mediated p53 degradation.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of Gambogic Acid and this compound on p53 and related cellular processes. Note: More detailed quantitative data is available in the full text of the cited articles.

Table 1: Effects of Gambogic Acid (GA) on p53 Pathway

| Parameter | Cell Line(s) | GA Concentration | Observed Effect | Reference |

| p53 Protein Levels | A549, HepG2 | 0.5 - 2 µM | Time- and dose-dependent increase | |

| MDM2 Protein Levels | A549, HepG2 | 0.5 - 2 µM | Time- and dose-dependent decrease | |

| p53 Phosphorylation (Ser15) | A549, HepG2 | 1 - 2 µM | Increased phosphorylation | |

| Mutant p53 Half-life | MDA-MB-435 | 1 µM | Decreased half-life | [4] |

| Cell Viability (IC50) | Various | ~1.5 - 5 µM | Varies by cell line |

Table 2: Effects of this compound (GA-OH) on p53 Pathway in HPV+ Cancers

| Parameter | Cell Line(s) | GA-OH Concentration | Observed Effect | Reference |

| p53 Protein Levels | SCC90, SCC104 (HPV+) | 0.5 - 1 µM | Significant increase | [3] |

| p21 Protein Levels | SCC90, SCC104 (HPV+) | 0.5 - 1 µM | Robust induction | [3] |

| Cell Viability (IC50) | HPV+ HNSCC lines | Sub-micromolar range | More potent in HPV+ vs HPV- lines | [3] |

| In Vivo Tumor Growth | HPV+ HNSCC xenograft | 0.6 mg/kg | Enhanced efficacy of cisplatin |

Signaling Pathways and Experimental Workflows

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.

References

- 1. A high-content AlphaScreen™ identifies E6-specific small molecule inhibitors as potential therapeutics for HPV+ head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gambogic acid-induced degradation of mutant p53 is mediated by proteasome and related to CHIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gambogic acid counteracts mutant p53 stability by inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "E6 Inhibtion-Mediated Combinatorial Therapy for HPV+ HNSCC" by Sonia Whang [scholarsrepository.llu.edu]

- 6. Human Papillomavirus | 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model | springermedicine.com [springermedicine.com]

- 7. researchgate.net [researchgate.net]

R-30-Hydroxygambogic Acid: A Technical Guide to its Caspase-Dependent Apoptotic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-30-Hydroxygambogic acid (GA-OH), a derivative of the natural xanthonoid gambogic acid, has emerged as a potent anti-cancer agent that induces apoptosis through the activation of caspase-dependent pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underlying GA-OH-induced cell death. It details the signaling cascades, summarizes key quantitative data, and provides comprehensive experimental protocols for the assays cited. The guide is intended to serve as a valuable resource for researchers in oncology and drug development, facilitating further investigation into the therapeutic potential of this promising compound.

Introduction

This compound is a derivative of gambogic acid, a natural compound extracted from the resin of the Garcinia hanburyi tree[1]. Gambogic acid and its derivatives have demonstrated significant anti-tumor activities, including the induction of apoptosis, inhibition of angiogenesis, and suppression of metastasis[1][2][3]. This guide focuses on the pro-apoptotic mechanism of this compound, specifically its ability to trigger the caspase cascade, a critical component of programmed cell death. Understanding this pathway is crucial for the development of targeted cancer therapies.

The Caspase Activation Pathway Induced by this compound

This compound and its parent compound, gambogic acid, induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases.

Intrinsic Apoptotic Pathway

The intrinsic pathway is a primary mechanism of action for gambogic acid and its derivatives. This pathway is initiated by intracellular stress, leading to changes in the mitochondrial outer membrane permeability.

-

Regulation of Bcl-2 Family Proteins: Gambogic acid acts as an antagonist to anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Mcl-1[4][5][6]. By binding to these proteins, it neutralizes their inhibitory effect on pro-apoptotic members like Bax and Bak[4][7]. This leads to an increased Bax/Bcl-2 ratio, promoting mitochondrial outer membrane permeabilization[7].

-

Mitochondrial Disruption and Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway[2].

Extrinsic Apoptotic Pathway

Evidence suggests that gambogic acid can also trigger the extrinsic pathway, which is initiated by the binding of extracellular death ligands to transmembrane death receptors.

-

Caspase-8 Activation: Treatment with gambogic acid has been shown to lead to the cleavage and activation of caspase-8, the key initiator caspase of the extrinsic pathway[2][8][9]. In the context of Human Papillomavirus (HPV) positive cancers, this compound specifically inhibits the E6 oncoprotein. The E6 oncoprotein normally targets caspase-8 for degradation. By inhibiting E6, this compound stabilizes and allows for the activation of caspase-8[10][11][12].

Executioner Caspase Activation and Substrate Cleavage

Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, primarily caspase-3.

-

Activation of Caspase-3: Activated caspase-9 and caspase-8 cleave and activate pro-caspase-3[7][13][14][15].

-

Cleavage of Cellular Substrates: Active caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. A key substrate is Poly (ADP-ribose) polymerase (PARP), and its cleavage is a widely used marker of apoptosis[8][13].

Role of Reactive Oxygen Species (ROS)

The accumulation of reactive oxygen species (ROS) has been identified as an upstream event in gambogic acid-induced apoptosis. This ROS accumulation contributes to the activation of caspase-3 and the cleavage of PARP[13].

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of gambogic acid and this compound on cancer cells.

Table 1: Cytotoxicity of Gambogic Acid in Human Malignant Melanoma A375 Cells [7]

| Treatment Time | IC50 (µg/mL) |

| 24 h | 1.57 ± 0.05 |

| 36 h | 1.31 ± 0.20 |

| 48 h | 1.12 ± 0.19 |

Table 2: Apoptosis Induction in A375 Cells by Gambogic Acid (36 h treatment) [7]

| GA Concentration (µg/mL) | Percentage of Early Apoptotic Cells |

| 0 (Control) | 3.5% |

| 2.5 | 27.6% |

| 7.5 | 41.9% |

Table 3: Effect of this compound on Caspase-3/7 Activity [11]

| Cell Line | HPV Status | Treatment (0.75 µM GA-OH, 24 h) |

| SCC90 | Positive | High Caspase-3/7 Activity |

| SCC104 | Positive | High Caspase-3/7 Activity |

| HPV-Negative Cell Lines | Negative | Low Caspase-3/7 Activity |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key pathways and experimental procedures.

Figure 1: Caspase activation pathway by this compound.

Figure 2: Experimental workflow for Western blot analysis of caspase activation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the caspase activation pathway of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., A375 melanoma, RPMI-8226 multiple myeloma, SU-DHL-4 lymphoma) are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is stored at -20°C. Working concentrations are prepared by diluting the stock solution in culture medium immediately before use. The final DMSO concentration in the culture medium should be less than 0.1% to avoid solvent-induced toxicity.

-

Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Cells are incubated for specified time periods (e.g., 24, 36, 48 hours) before being harvested for downstream analysis.

Western Blot Analysis for Caspase and PARP Cleavage

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for pro-caspase-3, cleaved caspase-3, pro-caspase-8, cleaved caspase-8, pro-caspase-9, cleaved caspase-9, PARP, and cleaved PARP. An antibody against β-actin or GAPDH is used as a loading control.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

-

Principle: Caspase activity is measured using a colorimetric or fluorometric assay that detects the cleavage of a specific caspase substrate.

-

Procedure:

-

Cells are treated with this compound as described above.

-

Cells are harvested and lysed according to the manufacturer's protocol for the specific caspase activity assay kit (e.g., for caspase-3, -8, or -9).

-

The cell lysate is incubated with a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., AFC).

-

The cleavage of the substrate by the active caspase releases the chromophore or fluorophore, which can be quantified by measuring the absorbance at a specific wavelength (for colorimetric assays) or fluorescence emission (for fluorometric assays) using a microplate reader.

-

The caspase activity is expressed as a fold change relative to the untreated control.

-

Apoptosis Assay by Annexin V/Propidium Iodide Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Following treatment, both adherent and floating cells are collected.

-

Cells are washed with cold PBS and resuspended in Annexin V binding buffer.

-

Annexin V-FITC (or another fluorochrome) and PI are added to the cell suspension.

-

The cells are incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry. The percentages of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+) are quantified.

-

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, acting through the coordinated activation of both the intrinsic and extrinsic caspase pathways. Its ability to antagonize anti-apoptotic Bcl-2 family proteins and inhibit the HPV E6 oncoprotein highlights its potential as a multi-faceted anti-cancer agent. The experimental protocols and data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and the development of novel cancer therapies targeting the apoptotic machinery.

References

- 1. Gambogic acid triggers vacuolization-associated cell death in cancer cells via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gambogic acid is an antagonist of anti-apoptotic Bcl-2-family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gambogic acid is an antagonist of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gambogic acid induces apoptosis by regulating the expression of Bax and Bcl-2 and enhancing caspase-3 activity in human malignant melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gambogic acid induces apoptosis in diffuse large B-cell lymphoma cells via inducing proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A high-content AlphaScreen™ identifies E6-specific small molecule inhibitors as potential therapeutics for HPV+ head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "E6 Inhibtion-Mediated Combinatorial Therapy for HPV+ HNSCC" by Sonia Whang [scholarsrepository.llu.edu]

- 13. Effects of gambogic acid on the activation of caspase-3 and downregulation of SIRT1 in RPMI-8226 multiple myeloma cells via the accumulation of ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Mechanism of gambogic acid-induced apoptosis in Raji cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of gambogic acid on the activation of caspase-3 and downregulation of SIRT1 in RPMI-8226 multiple myeloma cells via the accumulation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of R-30-Hydroxygambogic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of R-30-Hydroxygambogic acid (GA-OH) analogs, potent anti-cancer compounds derived from the natural product Gambogic Acid. This document details the quantitative data on their biological activity, the experimental protocols for their evaluation, and the signaling pathways they modulate.

Introduction

Gambogic acid (GA), a xanthonoid isolated from the resin of Garcinia hanburyi, has demonstrated significant anti-cancer properties.[1] Its derivatives are of particular interest in drug discovery due to their potential for improved efficacy and reduced toxicity. Among these, this compound (GA-OH) has emerged as a lead compound, exhibiting enhanced activity, particularly as an inhibitor of the E6 oncoprotein in Human Papillomavirus (HPV)-positive cancers.[2][3] Understanding the SAR of GA-OH analogs is crucial for the rational design of novel and more effective cancer therapeutics. This guide synthesizes the current knowledge on the SAR of these compounds, providing a comprehensive resource for researchers in the field.

Quantitative Structure-Activity Relationship Data

The anti-proliferative activity of this compound and its analogs has been evaluated against various cancer cell lines. The following tables summarize the key quantitative data, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Cytotoxicity of Gambogic Acid Analogs Against Various Cancer Cell Lines (IC50 in µM)

| Compound | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) | Bel-7402 (Liver) | Notes |

| Gambogic Acid | - | - | - | - | Parent Compound |

| This compound (GA-OH) | Potent | Potent | Potent | Potent | Generally more potent and selective than GA, especially in HPV+ cells.[2] |

| Analog 9 | 0.64 | 1.49 | 0.87 | - | Pyrimidine substituent with a C-C-C linker at C-30. Showed stronger inhibitory effects than GA.[4][5] |

| Analog 10 | 1.12 | 2.56 | 1.58 | - | Pyrimidine substituent with a C-C linker at C-30.[4][5] |

| Analog 11 | 1.05 | 2.13 | 1.33 | - | Pyrimidine substituent with a C-C-C-C linker at C-30.[4][5] |

| Analog 13 | 0.98 | 1.97 | 1.21 | - | Pyrimidine substituent with a C-C-C-C-C linker at C-30.[4][5] |

| Compound 3e | - | 0.067 | - | 0.045 | Derivative with modified C-30 carboxyl group. Showed potent and selective inhibition of HCC cell proliferation.[6] |

| Compound 3f | - | 0.94 | - | 0.59 | Derivative with modified C-30 carboxyl group.[6] |

Note: A lower IC50 value indicates higher potency. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Inhibition of E6-Caspase 8 Binding by Gambogic Acid Analogs (AlphaScreen Assay)

| Analog | Description | Relative Potency | Key Structural Feature |

| Gambogic Acid | Parent Compound | Baseline | - |

| Analog #1 (this compound) | 30-hydroxygambogic acid | Highest | Hydroxyl group at C30 |

| Analog #4 | Gambogic amide | Unaffected activity | Amide at C29 |

| Analog #6 | Gambogin | Loss of activity | Removed carboxylic acid at C29 |

Note: This table highlights the key findings from a structure-activity relationship study using an AlphaScreen assay to measure the inhibition of the E6 and caspase 8 protein-protein interaction. The hydroxyl group at C30 and the carboxylic acid at C29 were identified as crucial for activity.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of SAR studies. The following are protocols for key experiments cited in the evaluation of this compound analogs.

Synthesis of this compound Analogs

General Procedure for C-30 Carboxyl Group Modification:

-

Activation of the Carboxylic Acid: Gambogic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent (e.g., DCC, EDC) and an activator (e.g., HOBt, DMAP) are added to activate the C-30 carboxylic acid.

-

Nucleophilic Attack: The desired alcohol or amine is added to the reaction mixture. The nucleophile attacks the activated carboxyl group, forming an ester or amide linkage.

-

Reaction Monitoring and Purification: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to remove byproducts and unreacted starting materials. The crude product is then purified using column chromatography on silica gel to yield the desired analog.

-

Characterization: The structure of the synthesized analog is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[4]

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

AlphaScreen™ E6 Inhibition Assay